molecular formula C7H5BrIN3 B6162458 2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 2071708-79-5

2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B6162458
CAS No.: 2071708-79-5
M. Wt: 337.9
InChI Key:
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Description

2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a solid compound, colorless or light yellow crystal . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It is a strong oxidizer and can carry out oxidation reactions on many organic and inorganic substances .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine from 5-Bromo-4,7-diazaindole has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrIN3 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

This compound, as a strong oxidizer, can carry out oxidation reactions on many organic and inorganic substances . More detailed information about its chemical reactions is not clearly recognized .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.92 . It is a solid compound, colorless or light yellow crystal . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Safety and Hazards

2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to avoid contact, wear gloves, protective glasses, and a protective mask when using it, and ensure that the operation is carried out in a well-ventilated place . During storage and handling, it should be avoided to contact with flammable substances and oxidizers to prevent dangerous reactions .

Future Directions

Pyrrolopyrazine derivatives, including 2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves the bromination and iodination of 5-methyl-5H-pyrrolo[2,3-b]pyrazine.", "Starting Materials": [ "5-methyl-5H-pyrrolo[2,3-b]pyrazine", "Bromine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of 5-methyl-5H-pyrrolo[2,3-b]pyrazine with bromine in acetic acid and sodium acetate to yield 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine.", "Step 2: Iodination of 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine with iodine and hydrogen peroxide in water to yield 2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain the final product." ] }

2071708-79-5

Molecular Formula

C7H5BrIN3

Molecular Weight

337.9

Purity

95

Origin of Product

United States

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